molecular formula C12H9F2N3O2 B2473937 N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide CAS No. 2191110-69-5

N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide

Cat. No.: B2473937
CAS No.: 2191110-69-5
M. Wt: 265.22
InChI Key: YIRAEJKLFVJWAC-UHFFFAOYSA-N
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Description

N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group and the oxadiazole ring imparts distinct chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common approach is the difluoromethylation of a suitable precursor, followed by the formation of the oxadiazole ring and subsequent coupling with a phenylprop-2-enamide moiety. The reaction conditions often involve the use of metal-based catalysts and specific reagents to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are typically optimized to achieve high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an active pharmaceutical ingredient.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group and oxadiazole ring can modulate the activity of enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated oxadiazoles and related heterocyclic compounds. Examples include:

Uniqueness

What sets N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide apart is its specific combination of the difluoromethyl group and the oxadiazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets .

Properties

IUPAC Name

N-[3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O2/c1-2-9(18)15-8-5-3-4-7(6-8)11-16-12(10(13)14)19-17-11/h2-6,10H,1H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRAEJKLFVJWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C2=NOC(=N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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